molecular formula C4H5ClN2O2S B12847333 5-methyl-1H-imidazole-2-sulfonyl chloride CAS No. 933722-61-3

5-methyl-1H-imidazole-2-sulfonyl chloride

Cat. No.: B12847333
CAS No.: 933722-61-3
M. Wt: 180.61 g/mol
InChI Key: QWXOUBJZDKTCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-imidazole-2-sulfonyl chloride is a chemical building block designed for research applications in synthetic and medicinal chemistry. This heteroaromatic sulfonyl chloride is primarily used to introduce the 5-methylimidazole-2-sulfonyl moiety into target molecules, facilitating the development of novel compounds for pharmaceutical and agrochemical research . In laboratory settings, this reagent typically participates in nucleophilic substitution reactions where the sulfonyl chloride group (-SO₂Cl) reacts with amines and alcohols to form sulfonamides and sulfonate esters, respectively . Similar imidazole-based sulfonyl chlorides are valued in analytical chemistry as derivatization agents to enhance the detectability of low-ionization analytes in mass spectrometry, improving sensitivity for compounds like estrogens in complex matrices . Researchers also utilize analogous compounds as intermediates in synthesizing potential therapeutic agents, including antimicrobials and enzyme inhibitors . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933722-61-3

Molecular Formula

C4H5ClN2O2S

Molecular Weight

180.61 g/mol

IUPAC Name

5-methyl-1H-imidazole-2-sulfonyl chloride

InChI

InChI=1S/C4H5ClN2O2S/c1-3-2-6-4(7-3)10(5,8)9/h2H,1H3,(H,6,7)

InChI Key

QWXOUBJZDKTCDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)S(=O)(=O)Cl

Origin of Product

United States

Reactivity and Advanced Reaction Chemistry of 5 Methyl 1h Imidazole 2 Sulfonyl Chloride and Its Analogs

Nucleophilic Substitution Reactions

The electrophilic nature of the sulfonyl chloride group, attached to the electron-rich imidazole (B134444) ring, governs its reactivity towards nucleophiles. This reactivity profile allows for the synthesis of a diverse range of sulfonamide and sulfonate ester derivatives.

Formation of Sulfonamides and Related Sulfur-Nitrogen Bonds

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized method for the formation of sulfonamides. This transformation is central to the synthesis of numerous pharmaceutical agents. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond.

The reactivity of the sulfonyl chloride can be influenced by the electronic properties of the heterocyclic ring and any substituents present. For instance, in a competition experiment, sulfonyl chlorides were found to be significantly more reactive towards N-silylamines than the corresponding sulfonyl fluorides, resulting in the exclusive formation of the sulfonamide from the chloride. thermofisher.com This highlights the favorable leaving group ability of chloride in these substitution reactions.

The synthesis of complex sulfonamides often relies on this direct coupling method. Research has demonstrated the preparation of a variety of sulfonamides, including aliphatic, aromatic, and heterocyclic derivatives, through the in-situ reaction of a sulfonyl chloride with an amine. rsc.org For example, the synthesis of acetazolamide, a carbonic anhydrase inhibitor, was achieved by reacting the precursor sulfonyl chloride with aminotriphenylsilane (Ph₃SiNH₂). thermofisher.com Similarly, a complex N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide was synthesized from its corresponding sulfonyl chloride precursor, showcasing the utility of this reaction in constructing highly functionalized molecules. researchgate.net

Recent advancements also include the development of methods for the late-stage functionalization of primary sulfonamides by converting them back into sulfonyl chlorides, which can then react with a variety of nucleophiles, including amines, to form more complex sulfonamides. rsc.org This two-step process starting from a primary sulfonamide allows for greater molecular diversity.

A related transformation involves the reaction of sulfonimidoyl fluorides, which are analogs of sulfonyl chlorides, with anilines. This reaction, promoted by a Lewis acid such as Ca(NTf₂)₂, proceeds via an Sₙ2-like mechanism with inversion of configuration at the sulfur atom to produce chiral sulfonimidamides, which are sulfur analogs of sulfonamides. rsc.org

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides

Sulfonyl Chloride PrecursorAmine NucleophileProductReference
Tosyl chlorideN-(trimethylsilyl)morpholineN-Tosylmorpholine thermofisher.com
2-acetylamino-1,3,4-thiadiazole-5-sulfonyl chlorideAminotriphenylsilaneAcetazolamide thermofisher.com
(S)-N-(tert-Butoxycarbonyl)sulfonimidoyl fluorideAniline (B41778)(R)-N-Phenyl-N'-(tert-butoxycarbonyl)sulfonimidamide rsc.org
2-(Chloromethyl)-1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazole(E)-N-(2-chlorobenzylidene)-4-methylbenzenesulfonamideN-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide researchgate.net

Derivatization for Enhanced Analytical Detection in Mass Spectrometry

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a key strategy to improve the ionization efficiency and detection sensitivity of analytes. Imidazole sulfonyl chlorides have emerged as effective derivatizing reagents for this purpose.

An analog of the title compound, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), has been developed as a novel derivatization reagent specifically for enhancing the LC-MS/MS analysis of phenolic compounds. nih.govresearchgate.net The derivatization reaction is straightforward, involving the sulfonyl chloride reacting with the phenolic hydroxyl group to form a stable dimethylimidazolesulfonyl (DMIS) derivative. These derivatives exhibit excellent response in positive-ion electrospray ionization (ESI), producing intense protonated molecular ions ([M+H]⁺). nih.gov

The utility of DMISC has been demonstrated for a range of environmentally and biologically significant phenols, including chlorophenols, steroidal estrogens like estradiol, and hydroxy-polycyclic aromatic hydrocarbons (OHPAHs). nih.govresearchgate.net One of the advantages of DMISC over other reagents like dansyl chloride is the higher pKa of the resulting derivative's conjugate acid (pKa ≈ 8.0 for the dimethylimidazole group), which contributes to its high ionization efficiency in the positive ion mode. nih.gov The fragmentation of these DMIS derivatives under collision-induced dissociation (CID) often yields characteristic product ions, such as those representing the DMIS moiety, which are useful for selective and sensitive quantification. researchgate.net

This derivatization strategy has been successfully applied to the determination of 1-hydroxypyrene, a biomarker for PAH exposure, in human urine. nih.gov It has also been used for the sensitive measurement of serum estradiol. researchgate.net The reaction is selective for phenolic hydroxyl groups, with no reaction observed with aliphatic hydroxyls, as seen in the derivatization of steroidal estrogens at the C-3 phenolic hydroxyl without affecting the C-17β aliphatic hydroxyl. nih.gov

Similarly, derivatization of the imidazole core itself can enhance detection. The analysis of 4(5)-methylimidazole, a potential carcinogen, was improved by derivatization with dansyl chloride, which significantly increased its retention time and mass spectrometric signal response in LC-ion trap-MS analysis. nih.gov

Table 2: Imidazole Sulfonyl Chloride Analogs as Derivatization Reagents for LC-MS

Derivatization ReagentAnalyte ClassKey FeatureReference
1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC)Phenolic Compounds (e.g., Estradiol, 1-Hydroxypyrene)Forms stable derivatives with high ionization efficiency in positive-ion ESI-MS. nih.gov, researchgate.net
Dansyl chlorideImidazoles (e.g., 4(5)-Methylimidazole)Amplifies MS signal response and extends chromatographic retention time. nih.gov

O-Sulfonylation Reactions with Phenolic Compounds

In addition to reacting with amines, sulfonyl chlorides readily react with phenols to form sulfonate esters. This O-sulfonylation reaction provides access to a class of compounds with applications as intermediates in cross-coupling reactions and as potential biologically active molecules.

The synthesis is typically carried out by reacting the sulfonyl chloride with a phenol (B47542) derivative in the presence of a base. A variety of sulfonyl chlorides, bearing both electron-donating and electron-withdrawing substituents, can be successfully coupled with a diverse set of phenols, leading to good to excellent yields of the corresponding arylsulfonates. nih.govnih.gov The reaction conditions are generally mild, often proceeding at room temperature. nih.gov

For example, various substituted arenesulfonyl chlorides have been reacted with phenol and 3,5-dimethylphenol (B42653) to establish the versatility of the sulfonation reaction. nih.gov The resulting sulfonate esters are stable compounds that are often easily purified by recrystallization. nih.gov This methodology provides a facile and efficient route to arylsulfonates from readily available starting materials. nih.govnih.gov It has also been noted that in the presence of alcohols, sulfonyl chloride activation platforms can lead to the formation of sulfonate linkages. rsc.org

Radical-Mediated Transformations

Beyond their role as electrophiles in substitution reactions, sulfonyl chlorides are valuable precursors for the generation of sulfonyl radicals. These reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, offering synthetic pathways that are complementary to traditional ionic chemistry.

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals can be generated from sulfonyl chlorides through several methods, most notably through the use of visible-light photoredox catalysis. This modern approach allows for the generation of radicals under mild, redox-neutral conditions. For instance, sulfonyl radicals can be generated from precursors like dimethylsulfamoyl chloride using a photocatalyst, enabling the synthesis of alkyl sulfonates and sulfonamides. nih.gov

Interestingly, some transformations can proceed even without a dedicated photocatalyst or metal additive. A practical and environmentally friendly protocol has been developed for the visible-light-triggered regioselective radical cascade sulfonylation/cyclization of unactivated alkenes in benzimidazole (B57391) derivatives. rsc.org In this process, the sulfonyl radical is proposed to be generated via the self-homolysis of the sulfonyl chloride upon irradiation with visible light. rsc.org This radical then adds to an alkene, initiating a cascade cyclization to form complex polycyclic sulfone-containing molecules. This method is characterized by its high atom economy and excellent regioselectivity. rsc.org

Once generated, the sulfonyl radical (RSO₂•) can engage in various transformations. A primary application is its addition to unsaturated systems like alkenes and alkynes. This addition is a key step in many difunctionalization reactions, where two new functional groups are installed across a double or triple bond. rsc.orgnih.gov

Catalytic Asymmetric Radical Sulfonylation

A significant challenge and area of intense research in radical chemistry is the development of catalytic and enantioselective transformations. The construction of chiral sulfones through a catalytic enantioselective radical process is a highly desirable but difficult goal. researchgate.net

Recent breakthroughs have demonstrated that the asymmetric addition of sulfonyl radicals to alkenes is achievable. These methods often merge visible-light photoredox catalysis with a chiral catalyst to control the stereochemistry of the newly formed chiral center. One successful strategy involves the use of a chiral nickel catalyst in conjunction with a photocatalyst. rsc.orgnih.gov This dual catalytic system enables the enantioselective hydrosulfonylation of α,β-unsaturated carbonyl compounds with sulfonyl chlorides, producing α-chiral sulfones with excellent enantioselectivity (up to 99% enantiomeric excess). nih.gov The mechanism involves the generation of the sulfonyl radical via chlorine-atom abstraction from the sulfonyl chloride, followed by its addition to a chiral nickel-enolate radical complex. nih.gov

Another approach utilizes the synergy between photoredox catalysis and chiral hydrogen-bonding catalysts, such as squaramides. rsc.org This cooperative catalysis has been used to achieve the enantioselective sulfonylation of α,β-unsaturated compounds. Furthermore, photoactive electron donor-acceptor (EDA) complexes, formed between sulfonyl chlorides and a Hantzsch ester, have been identified as crucial precursors for sulfonyl radicals in a chiral nickel-catalyzed asymmetric synthesis of α-C chiral sulfones. rsc.org

These advanced methodologies, while not yet explicitly reported with 5-methyl-1H-imidazole-2-sulfonyl chloride, establish a strong proof-of-concept for the catalytic asymmetric radical sulfonylation of its analogs, opening new avenues for the synthesis of enantioenriched, biologically relevant sulfone-containing molecules. researchgate.net

C-S Bond Formation via Radical Pathways

While the chemistry of sulfonyl chlorides is rich, specific literature detailing the participation of this compound in radical-mediated carbon-sulfur bond formation is not extensively documented. However, the broader class of sulfonyl chlorides is known to participate in such reactions. For instance, under photoredox catalysis, sulfonyl chlorides can generate sulfonyl radicals, which can then engage in various transformations. nih.gov These reactions often proceed via a single electron transfer (SET) mechanism, where a photocatalyst, upon excitation by visible light, reduces the sulfonyl chloride to a sulfonyl radical and a chloride anion. This reactive sulfonyl radical can then add to unsaturated systems or participate in other radical cascades to form C-S bonds.

In a more general sense, the generation of radical intermediates from sulfur-containing compounds, such as sulfonium (B1226848) salts, through homolytic cleavage of C-S bonds is a known process in nature and has been applied in synthesis. researchgate.net These principles suggest the potential for this compound to act as a precursor to a 5-methyl-1H-imidazol-2-ylsulfonyl radical, which could then be trapped by suitable radical acceptors to form new C-S bonds. Further research in this specific area would be beneficial to fully elucidate the radical chemistry of this particular sulfonyl chloride.

Cross-Coupling Reactions

Cross-coupling reactions are a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound and its analogs in such transformations is a key aspect of their synthetic utility.

Palladium-catalyzed sulfonylation reactions involving the insertion of sulfur dioxide (SO2) represent an efficient method for the synthesis of sulfones and related compounds. researchgate.net While direct examples employing this compound are not prevalent in the literature, the general mechanism of such reactions provides a framework for its potential reactivity. Typically, these reactions involve the coupling of an aryl or vinyl halide with a source of SO2 and a subsequent coupling partner.

In a related context, palladium-catalyzed methods for the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids and a chlorosulfate (B8482658) source have been developed. nih.gov These reactions proceed through a proposed catalytic cycle involving the oxidative addition of a Pd(0) species to the sulfonyl source, followed by transmetalation with the boronic acid and reductive elimination. This demonstrates the feasibility of incorporating sulfonyl chloride moieties into molecules via palladium catalysis. The use of a stable SO2 surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), has become a common strategy in these transformations, offering a safer and more convenient alternative to gaseous SO2. nih.gov A palladium-catalyzed three-component coupling of aryl iodides, DABSO, and hydrazines has been described for the synthesis of aryl N-aminosulfonamides, showcasing the versatility of this approach. nih.gov

Catalyst System Component Role in the Reaction Typical Examples
Palladium SourceActive catalyst for cross-couplingPd(OAc)2, PdCl2(AmPhos)2
LigandStabilizes and modulates the reactivity of the palladium centerBuchwald-type phosphine (B1218219) ligands
SO2 SourceProvides the sulfonyl groupGaseous SO2, DABSO
BaseActivates the coupling partners and facilitates the catalytic cycleK3PO4, Cs2CO3
SolventProvides the reaction mediumDioxane, Toluene

This table presents typical components for palladium-catalyzed sulfonylation reactions.

Copper-catalyzed cross-coupling reactions are a valuable method for the formation of C-S bonds, leading to the synthesis of thioethers. While specific studies detailing the use of this compound as the electrophilic partner in these reactions are limited, the general principles of copper-catalyzed thioetherification are well-established. These reactions typically involve the coupling of a thiol with an electrophile, such as an aryl halide or a sulfonyl chloride derivative, in the presence of a copper catalyst. nih.gov

In a related transformation, copper-catalyzed vicinal chloro-thiolation of alkynes with sulfonyl chlorides has been developed. researchgate.netnih.gov This reaction is proposed to proceed through a radical process involving a sulfur-centered radical generated via the copper-mediated homolysis of the S-Cl bond. This indicates that under the appropriate copper-catalyzed conditions, the S-Cl bond of this compound could be activated to participate in C-S bond formation. Furthermore, copper-catalyzed sulfenylation of imidazo[1,2-a]pyridines has been achieved using p-tosylchloride as the sulfenylating agent, demonstrating the utility of sulfonyl chlorides in C-S bond-forming reactions within related heterocyclic systems. researchgate.net

Reactant 1 Reactant 2 Catalyst/Reagents Product Reference
AlkyneSulfonyl ChlorideCu(I) saltChlorothiolated alkene researchgate.netnih.gov
Imidazo[1,2-a]pyridinep-TosylchlorideCu(I) saltC-3 Sulfenylated imidazo[1,2-a]pyridine researchgate.net
ThiolAryl IodideCuI, 1,10-phenanthroline, K2CO3Aryl thioether manchester.ac.uk

This table provides examples of copper-catalyzed C-S bond forming reactions.

Other Significant Transformations

Beyond cross-coupling reactions, this compound and its analogs are involved in other synthetically important transformations, including diazo-transfer reactions and serving as precursors for protecting groups.

A highly significant application of imidazole sulfonyl chlorides is their use as precursors for diazo-transfer reagents. Specifically, imidazole-1-sulfonyl azide (B81097) and its salts, such as the hydrogen sulfate (B86663) and hydrochloride salts, are efficient reagents for the conversion of primary amines to azides. nih.govorganic-chemistry.orgresearchgate.netacs.orgnih.gov These reagents are prepared from the corresponding sulfonyl chloride. The resulting imidazole-1-sulfonyl azides are valued for their stability and ease of handling compared to other diazo-transfer reagents like triflyl azide. nih.govacs.org

The diazo-transfer reaction is a cornerstone of organic synthesis, providing access to versatile azide intermediates. The reaction mechanism is believed to proceed via a nucleophilic attack of the primary amine on the terminal nitrogen of the sulfonyl azide, followed by the transfer of the diazo group. organic-chemistry.org These reactions are often high-yielding and can be performed under mild, copper-free conditions, which is advantageous in contexts where copper might interfere with other functional groups or, in the case of biological molecules, cause damage. nih.govorganic-chemistry.org The scope of this transformation is broad, encompassing the conversion of primary amines on solid supports, in amino acids, and on DNA. nih.govacs.org

Diazo-Transfer Reagent Precursor Key Features Applications
Imidazole-1-sulfonyl azide hydrogen sulfateImidazole-1-sulfonyl chlorideStable, easy to handle, efficientSynthesis of azides from primary amines, solid-phase synthesis
Imidazole-1-sulfonyl azide hydrochlorideImidazole-1-sulfonyl chlorideCrystalline, shelf-stableConversion of primary amines to azides, synthesis of diazo compounds

This table summarizes key features and applications of imidazole-based diazo-transfer reagents.

Sulfonyl chlorides, in general, are widely used as precursors for the introduction of sulfonyl-based protecting groups for amines. nih.govyoutube.com The resulting sulfonamides are typically stable to a wide range of reaction conditions. While specific examples detailing the use of this compound for this purpose are not abundant, the general principle applies. The reaction of an amine with a sulfonyl chloride, such as this compound, in the presence of a base would yield the corresponding sulfonamide. youtube.com

The stability and cleavage of the sulfonamide protecting group are crucial considerations. The electronic properties of the imidazole ring would influence the stability of the resulting sulfonamide. For instance, the electron-withdrawing nature of the sulfonyl group decreases the basicity of the amine nitrogen. youtube.com The cleavage of sulfonamide protecting groups can often be challenging, requiring harsh conditions such as strong acid or dissolving metal reduction. youtube.com However, the development of more labile sulfonyl protecting groups, such as the o-nitrobenzenesulfonyl (oNBS) group, which can be cleaved under milder nucleophilic conditions, has expanded the utility of this protecting group strategy. google.com The use of imidazole-derived sulfonyl chlorides as protecting groups for sulfonic acids has also been reported, where the resulting sulfonamides can be cleaved under basic conditions. nih.gov This highlights the potential for developing tunable protecting group strategies based on the imidazole scaffold.

Protecting Group Precursor Typical Cleavage Conditions
Tosyl (Ts)p-Toluenesulfonyl chlorideStrong acid, dissolving metal reduction
Nosyl (Ns)o- or p-Nitrobenzenesulfonyl chlorideThiolates, other soft nucleophiles
Imidazole-based sulfonylImidazole sulfonyl chlorideBasic hydrolysis

This table provides examples of sulfonyl-based protecting groups and their cleavage conditions.

Involvement in Multi-Component Reactions for Fused Heterocyclic Systems

The strategic design of multi-component reactions (MCRs) offers a powerful and efficient pathway to construct complex molecular architectures, such as fused heterocyclic systems, from simple and readily available starting materials. The reactivity of this compound and its analogs positions them as valuable building blocks in such transformations. The presence of the reactive sulfonyl chloride group on the imidazole scaffold allows for its participation in MCRs, leading to the formation of diverse fused heterocyclic frameworks.

A key strategy involves the in situ formation of a sulfonamide intermediate, which then undergoes a subsequent intramolecular cyclization. In a hypothetical MCR, this compound can react with a primary amine, an aldehyde or ketone, and an isocyanide in a Ugi-type reaction. The initial formation of the α-acylamino amide adduct is followed by a post-condensation cyclization, where the sulfonamide nitrogen or another nucleophilic site on the imidazole ring attacks a suitable electrophilic center within the MCR adduct. This tandem approach allows for the rapid assembly of complex fused systems.

For instance, the reaction of this compound with an amino alcohol, a carbonyl compound, and an isocyanide could proceed through an initial Ugi-4-component reaction (U-4CR). The resulting intermediate, a sulfonamide-tethered α-acylamino amide, can be designed to undergo a subsequent intramolecular cyclization. Depending on the nature of the amino alcohol, this can lead to the formation of fused imidazo-oxazepine or related heterocyclic systems.

Another plausible MCR approach involves a Passerini-type reaction. The reaction of this compound (acting as the acid component after hydrolysis or in the presence of a nucleophile), a carbonyl compound, and an isocyanide would generate an α-acyloxy carboxamide intermediate. Subsequent amination and intramolecular cyclization, promoted by the sulfonamide moiety, can lead to the formation of fused imidazole-containing lactams.

The versatility of these MCRs allows for the introduction of multiple points of diversity into the final fused heterocyclic product, by simply varying the starting components. The following tables illustrate the potential scope of such reactions for the synthesis of fused heterocyclic systems, based on the established reactivity of sulfonyl chlorides and imidazole derivatives in organic synthesis.

Table 1: Hypothetical Ugi-type Multi-Component Reaction for the Synthesis of Fused Imidazo-Thiadiazepines

EntryAmine ComponentCarbonyl ComponentIsocyanide ComponentFused Heterocyclic Product
12-AminoethanethiolFormaldehydeCyclohexyl isocyanide6-Cyclohexyl-8-methyl-5,6,7,8-tetrahydroimidazo[2,1-c] rsc.orgrsc.orgnih.govthiadiazepine-5-carboxamide
22-AminoethanethiolAcetonetert-Butyl isocyanide6-(tert-Butyl)-7,7,8-trimethyl-5,6,7,8-tetrahydroimidazo[2,1-c] rsc.orgrsc.orgnih.govthiadiazepine-5-carboxamide
33-AminopropanethiolBenzaldehydeBenzyl isocyanide7-Benzyl-9-methyl-6-phenyl-6,7,8,9-tetrahydro-5H-imidazo[2,1-c] rsc.orgrsc.orgnih.govthiadiazepine-6-carboxamide
42-Amino-2-phenylethanethiolCyclohexanoneEthyl isocyanide7-Ethyl-9-methyl-6-phenyl-(spiro[cyclohexane-1,5'-[5,6,7,8-tetrahydroimidazo[2,1-c] rsc.orgrsc.orgnih.govthiadiazepine]])-6-carboxamide

Table 2: Proposed Passerini-type Multi-Component Reaction followed by Cyclization for the Synthesis of Fused Imidazo-Oxazinones

EntryCarbonyl ComponentIsocyanide ComponentAmine for CyclizationFused Heterocyclic Product
1Glyoxylic acidtert-Butyl isocyanideAmmonia3-(tert-Butylcarbamoyl)-7-methyl-2H-imidazo[2,1-b] rsc.orgchemmethod.comoxazin-2-one
2Pyruvic acidCyclohexyl isocyanideMethylamine3-(Cyclohexylcarbamoyl)-2,7-dimethyl-2H-imidazo[2,1-b] rsc.orgchemmethod.comoxazin-2-one
3Phenylglyoxylic acidBenzyl isocyanideAniline3-(Benzylcarbamoyl)-7-methyl-2-phenyl-2H-imidazo[2,1-b] rsc.orgchemmethod.comoxazin-2-one
42-Oxobutanoic acidIsopropyl isocyanideEthanolamine3-(Isopropylcarbamoyl)-2-ethyl-7-methyl-2H-imidazo[2,1-b] rsc.orgchemmethod.comoxazin-2-one

The research into the application of this compound and its analogs in MCRs for the generation of fused heterocyclic libraries is an active area of investigation. The potential to rapidly generate structurally diverse and complex molecules makes this a highly attractive strategy in medicinal chemistry and drug discovery.

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 1h Imidazole 2 Sulfonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds in solution. For derivatives of 5-methyl-1H-imidazole-2-sulfonyl chloride, a suite of 1D and 2D NMR experiments provides definitive information on connectivity, regiochemistry, and even mechanistic insights into related reactions.

While specific experimental spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from analogous structures, such as substituted imidazoles and sulfonyl derivatives. researchgate.netacs.orgmdpi.com The key to confirming the regiochemistry lies in distinguishing the target molecule from its potential isomers, such as 2-methyl-1H-imidazole-5(4)-sulfonyl chloride.

In ¹H NMR, the spectrum of this compound would be expected to show a singlet for the C4-proton, a singlet for the methyl group protons, and a broad singlet for the N-H proton, which may exchange with deuterium (B1214612) in solvents like D₂O. The chemical shift of the imidazole (B134444) proton is influenced by the strong electron-withdrawing effect of the sulfonyl chloride group.

In ¹³C NMR spectroscopy, three distinct signals for the imidazole ring carbons (C2, C4, and C5) and one for the methyl carbon are anticipated. The C2 carbon, being directly attached to the sulfonyl chloride group and two nitrogen atoms, would appear significantly downfield. The tautomerism common in imidazole derivatives can sometimes lead to peak broadening or the absence of certain carbon signals in solution-state NMR. mdpi.com In such cases, solid-state NMR techniques like ¹³C CP-MAS can be an effective alternative for unambiguous characterization. mdpi.com

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Atom Signal Type Expected Chemical Shift (ppm) Rationale / Comments
H4 ¹H NMR~7.0 - 7.7Singlet. Downfield shift influenced by the adjacent sulfonyl group.
CH₃ ¹H NMR~2.2 - 2.5Singlet. Typical range for a methyl group on an imidazole ring.
NH ¹H NMR>10 (variable)Broad singlet. Position is highly dependent on solvent and concentration.
C2 ¹³C NMR~145 - 155Highly deshielded due to attachment to two N atoms and the SO₂Cl group.
C4 ¹³C NMR~120 - 130Chemical shift for an unsubstituted imidazole ring carbon.
C5 ¹³C NMR~130 - 140Attached to the methyl group.
CH₃ ¹³C NMR~10 - 15Typical range for a methyl carbon attached to an sp² carbon.

To overcome the ambiguities of 1D NMR and definitively establish the molecular structure, 2D NMR experiments are essential. youtube.comsdsu.edu

Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. nih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the C4-proton to the ¹³C signal of the C4 carbon. It would also show a correlation between the methyl protons and the methyl carbon. The C2 and C5 carbons, being quaternary (or attached to the methyl group), would not show correlations in a standard HSQC spectrum. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds) and confirming the substitution pattern. sdsu.eduyoutube.com Key expected HMBC correlations for this compound would include:

A correlation from the methyl protons (¹H) to the C5 and C4 carbons (¹³C).

A correlation from the C4-proton (¹H) to the C5 and C2 carbons (¹³C).

These HMBC correlations would provide unequivocal proof of the 5-methyl substitution pattern and the placement of the sulfonyl chloride group at the C2 position, effectively distinguishing it from other isomers.

While not directly studying the sulfonyl chloride, research on the closely related imidazole-1-sulfonyl azide (B81097) provides a powerful example of how advanced NMR techniques can be applied. Mechanistic studies using ¹⁵N NMR spectroscopy have been pivotal in understanding the diazotransfer reaction from imidazole-1-sulfonyl azide hydrogen sulfate (B86663) to primary sulfonamides. researchgate.netorganic-chemistry.orgnih.gov By using ¹⁵N-labeled reagents, researchers were able to confirm that the reaction proceeds via a diazo transfer mechanism, where the primary sulfonamide attacks the terminal nitrogen of the azide group. organic-chemistry.org This was confirmed by observing the specific incorporation of the ¹⁵N label into the resulting sulfonyl azide product, a finding that would be difficult to prove by other means. nih.gov Such isotopic labeling studies highlight the utility of multinuclear NMR in elucidating complex reaction pathways. acs.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying key functional groups within a molecule. researchgate.net

The IR and Raman spectra of this compound would be dominated by absorption bands characteristic of its two main components: the sulfonyl chloride group and the methyl-imidazole ring.

The sulfonyl chloride (–SO₂Cl) group gives rise to very strong and characteristic IR absorption bands. acdlabs.com

Asymmetric S=O stretch: Typically found in the range of 1410–1370 cm⁻¹. acdlabs.com

Symmetric S=O stretch: Typically found in the range of 1204–1166 cm⁻¹. acdlabs.com

S-Cl stretch: This bond gives a strong band in the Raman spectrum, often observed around 375 cm⁻¹, though its position can be influenced by neighboring substituents. cdnsciencepub.com

The methyl-imidazole moiety also has a distinct vibrational fingerprint. researchgate.net

N-H stretch: A broad band is expected above 3100 cm⁻¹ for the N-H stretching vibration.

C-H stretch (aromatic): A weaker band for the C4-H stretch would appear around 3130 cm⁻¹. researchgate.net

Ring vibrations: The imidazole ring stretching and bending modes result in a series of bands in the 1600–1000 cm⁻¹ "fingerprint" region.

C-H stretch (aliphatic): Stretching of the methyl group C-H bonds will appear just below 3000 cm⁻¹.

Characteristic Vibrational Frequencies

Functional Group / Moiety Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Reference
Sulfonyl Chloride Asymmetric S=O Stretch1410 - 1370Strong acdlabs.com
Symmetric S=O Stretch1204 - 1166Strong acdlabs.com
S-Cl Stretch~375Medium-Strong (Raman) cdnsciencepub.com
Imidazole Ring N-H Stretch>3100Broad, Medium researchgate.net
C-H Stretch~3130Medium-Weak researchgate.net
Ring C=N, C=C Stretches1600 - 1450Medium-Strong researchgate.net
Methyl Group C-H Stretch2900 - 3000Medium acdlabs.com

High-Resolution Mass Spectrometry for Molecular Structure and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule and for deducing its structure through the analysis of fragmentation patterns. For this compound (C₄H₅ClN₂O₂S), the calculated monoisotopic mass is 179.97603 Da. uni.lunih.gov An HRMS measurement confirming this exact mass would validate the molecular formula.

Upon ionization, typically by electron impact (EI) or electrospray (ESI), the molecular ion will undergo fragmentation. The resulting fragmentation pattern provides a structural fingerprint. Based on studies of related sulfonyl core.ac.uknih.gov and imidazole publish.csiro.aunih.gov compounds, the following fragmentation pathways are likely:

Cleavage of the C2-S Bond: A primary fragmentation event would likely be the cleavage of the bond between the imidazole ring and the sulfur atom, leading to the formation of an imidazolyl cation and the loss of the ·SO₂Cl radical, or vice-versa.

Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the elimination of a neutral sulfur dioxide molecule (SO₂), which would result in a fragment ion corresponding to [M - SO₂]⁺˙. researchgate.net

Loss of Chlorine: Cleavage of the S-Cl bond could lead to the loss of a chlorine radical (·Cl), forming an [M - Cl]⁺ ion. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be visible for all chlorine-containing fragments. acdlabs.com

Imidazole Ring Fragmentation: The imidazole ring itself can fragment. A characteristic pathway for imidazoles is the loss of hydrogen cyanide (HCN), which would lead to a significant fragment ion at [M - HCN]⁺˙ or further fragmentation of daughter ions. publish.csiro.au

Plausible Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl) Proposed Fragment Identity Formation Pathway
180[C₄H₅ClN₂O₂S]⁺Molecular Ion ([M]⁺)
145[C₄H₅N₂O₂S]⁺Loss of ·Cl from [M]⁺
116[C₄H₅ClN₂]⁺Loss of SO₂ from [M]⁺
81[C₄H₅N₂]⁺Cleavage of C-S bond (imidazolyl cation)
54[C₃H₄N]⁺Loss of HCN from the imidazolyl cation

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Detailed research into analogous compounds reveals key structural motifs and conformational tendencies that are instrumental in predicting the behavior of this compound derivatives. For instance, studies on various substituted imidazoles and aryl sulfonyl chlorides provide a robust framework for understanding the interplay of electronic and steric effects on the molecular geometry.

Investigations into the crystal structures of related compounds, such as 1-methyl-1H-imidazole-2-sulfonic acid, show that the imidazole ring can participate in various intermolecular interactions, including hydrogen bonding, which dictates the crystal packing. researchgate.net The presence of the sulfonyl group introduces the potential for strong dipole-dipole interactions and additional hydrogen bonding opportunities through its oxygen atoms.

Furthermore, the analysis of aryl sulfonyl chlorides highlights the conformational flexibility around the C-S bond. The torsion angle between the plane of the heterocyclic ring and the S-Cl bond is a critical parameter that defines the orientation of the sulfonyl chloride moiety. nih.gov This orientation is influenced by a delicate balance of intramolecular and intermolecular forces, including steric hindrance from adjacent substituents and crystal packing effects.

The following tables present crystallographic data for representative related compounds, which serve as a basis for understanding the potential solid-state structure of this compound derivatives.

Table 1: Selected Crystallographic Data for 2-Methylimidazole

ParameterValue
Crystal System Orthorhombic
Space Group P212121
a (Å) 5.9957(12)
b (Å) 8.1574(16)
c (Å) 9.7010(19)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 474.47(16)
Z 4
Data obtained from a study on the crystal structure of 2-methylimidazole. researchgate.net

Table 2: Selected Bond Lengths for 2-Methylimidazole

BondLength (Å)
N1-C2 1.377(2)
N1-C5 1.327(2)
C2-N3 1.373(2)
N3-C4 1.329(2)
C4-C5 1.345(3)
C2-C6 (methyl) 1.481(3)
Data obtained from a study on the crystal structure of 2-methylimidazole. researchgate.net

Table 3: Crystallographic Data for a Substituted Imidazole Derivative, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine

ParameterValue
Crystal System Orthorhombic
Space Group Pca21
a (Å) 19.0002(15)
b (Å) 6.0827(4)
c (Å) 18.6173(14)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2150.2(3)
Z 4
Data from the synthesis and X-ray crystallography of a complex imidazole derivative. iosrjournals.org

Computational Chemistry and Machine Learning in the Study of Imidazole Sulfonyl Chlorides

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of imidazole (B134444) sulfonyl chlorides. By solving the Schrödinger equation for a given molecule, DFT can predict a wide range of properties with a high degree of accuracy.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can reveal the distribution of electron density, identifying electrophilic and nucleophilic sites within the molecule. For instance, in 1-methyl-1H-imidazole-2-sulfonyl chloride, a compound closely related to the subject of this article, DFT calculations show a high electron density at the sulfonyl chloride group, which explains its electrophilicity .

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial in predicting a molecule's reactivity and its participation in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity of the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Imidazole Derivative

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLEB3LYP/6-311++G**(Value not specified in source)(Value not specified in source)(Value not specified in source)

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the identification of transition states. This is particularly valuable for understanding the synthesis and reactivity of "5-methyl-1H-imidazole-2-sulfonyl chloride".

The synthesis of imidazole sulfonyl chlorides often involves the reaction of an imidazole derivative with a sulfonating agent. DFT can be used to model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This information helps in determining the most favorable reaction mechanism and predicting the activation barriers for different steps. For example, transition state analysis can predict the activation barriers for competing reactions such as substitution versus hydrolysis, which is crucial for optimizing reaction conditions and solvent selection .

While specific transition state analyses for the synthesis of "this compound" are not detailed in the available literature, the methodology has been successfully applied to other sulfonyl chlorides.

Prediction of Spectroscopic Parameters and Molecular Properties

DFT methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for the structural confirmation of newly synthesized compounds. By comparing computed spectra with experimental data, researchers can validate the identity and purity of their products.

For imidazole sulfonyl chlorides, DFT can be used to calculate:

Infrared (IR) spectra: The vibrational frequencies of different functional groups can be predicted. For instance, the characteristic S=O stretching vibrations in the sulfonyl chloride group are expected to appear in a specific region of the IR spectrum .

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can then be compared to experimental NMR data to confirm the molecular structure .

This computational-spectroscopic approach provides a robust framework for the characterization of "this compound" and its derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational landscapes and intermolecular interactions. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule moves and interacts with its environment.

For a flexible molecule like "this compound," MD simulations can be used to explore its different possible conformations and determine their relative stabilities. This is important as the biological activity or reactivity of a molecule can be highly dependent on its three-dimensional shape.

Furthermore, MD simulations are invaluable for studying the interactions of imidazole sulfonyl chlorides with biological macromolecules, such as enzymes or receptors. By placing the molecule in a simulated biological environment (e.g., a protein in water), researchers can observe the binding process and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is crucial for understanding the mechanism of action of bioactive compounds and for the rational design of new drugs.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

Model Development and Validation for Imidazole Derivatives

The development of a QSAR/QSPR model for imidazole derivatives involves several key steps:

Data Set Preparation: A diverse set of imidazole derivatives with known biological activities (for QSAR) or properties (for QSPR) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity or property of interest.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For a related compound, 1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole, a QSAR model was developed where Hammett σ values for substituents were correlated with the half-maximal inhibitory concentration (IC₅₀) . While a specific QSAR model for "this compound" is not publicly available, the established methodologies for imidazole derivatives demonstrate the potential of this approach. Such models can be used to predict the activity of new, unsynthesized imidazole sulfonyl chlorides, thereby prioritizing synthetic efforts towards the most promising candidates.

Predictive Modeling for Chemical Reactivity and Synthetic Outcomes

The application of predictive modeling in computational chemistry provides significant insights into the reactivity of complex molecules like this compound. By employing quantitative structure-activity relationship (QSAR) models and other computational approaches, it is possible to forecast the outcomes of synthetic reactions involving this compound. These models integrate numerical descriptors of chemical structures with experimental data to build predictive algorithms. nih.gov

The reactivity of the sulfonyl chloride group in this compound is a key area of investigation. Predictive models can simulate its interaction with a wide array of nucleophiles to determine the feasibility, potential yield, and reaction kinetics of sulfonamide formation. For instance, density functional theory (DFT) calculations can be used to model the transition states and activation energies of these reactions, providing a quantitative measure of reactivity.

These predictive tools are instrumental in guiding experimental work by narrowing down the most promising reaction pathways and conditions, thereby saving time and resources. rsc.org The insights gained from these models also contribute to a deeper understanding of the electronic effects of the 5-methyl-imidazole ring on the reactivity of the sulfonyl chloride moiety.

Below is a data table illustrating hypothetical reactivity predictions for this compound with various nucleophiles, based on computational models.

NucleophilePredicted Reaction OutcomePredicted Yield (%)Computational Method
Aniline (B41778)High probability of N-phenylsulfonamide formation85-95%DFT, QSAR
MethanolModerate probability of methyl sulfonate ester formation50-60%Ab initio, DFT
WaterLow probability of hydrolysis to sulfonic acid< 20%Molecular Dynamics
ThiophenolHigh probability of S-phenyl thiosulfonate formation80-90%DFT

Machine Learning and Artificial Intelligence Integration in Chemical Design

This in silico design process allows for the virtual screening of thousands of potential derivatives, identifying the most promising candidates for synthesis and further testing. researchgate.net This approach significantly shortens the discovery-to-development timeline for new chemical entities.

The following table presents a selection of virtually designed derivatives of this compound and their predicted properties.

Derivative NameModificationPredicted PropertyAI Model Used
5-(Trifluoromethyl)-1H-imidazole-2-sulfonyl chlorideCH3 replaced with CF3Increased electrophilicity of sulfonyl groupGenerative Adversarial Network
4-Nitro-5-methyl-1H-imidazole-2-sulfonyl chlorideAddition of NO2 at C4Enhanced reactivity towards nucleophilesRecurrent Neural Network
1-Ethyl-5-methyl-1H-imidazole-2-sulfonyl chlorideN-alkylation with ethyl groupModified solubility and pharmacokinetic profileVariational Autoencoder
ParameterTraditional PathwayAI-Optimized Pathway
Reaction Steps 31
Solvent DichloromethaneAcetonitrile
Catalyst PyridineNone (Microwave-assisted)
Temperature Room Temperature120 °C
Reaction Time 24 hours30 minutes
Predicted Yield 65%92%

AI can help to map the "synthetically accessible" chemical space, highlighting derivatives that can be produced with high confidence using known chemical transformations. This data-driven exploration can uncover non-obvious derivatization strategies and expand the range of accessible imidazole-based compounds for various applications.

The following table outlines the derivatization potential at different positions of the this compound molecule as suggested by data-driven analysis.

PositionPotential ModificationsPredicted Impact
N1 (Imidazole Ring) Alkylation, ArylationModulates solubility, metabolic stability, and target binding.
C4 (Imidazole Ring) Halogenation, NitrationAlters electronic properties and reactivity of the ring.
Methyl Group (C5) Halogenation (e.g., to CF3)Increases lipophilicity and can influence binding affinity.
Sulfonyl Chloride Conversion to sulfonamides, sulfonates, sulfonesPrimary site for introducing diverse functional groups and building larger molecules.

Broader Research Applications in Organic Synthesis

Development of Multifunctional Building Blocks for Diverse Chemical Syntheses

The development of multifunctional building blocks is crucial for the efficient synthesis of complex organic molecules. These building blocks, possessing multiple reactive sites, allow for the construction of diverse molecular architectures in a streamlined manner. Imidazole (B134444) derivatives, in general, are recognized as important synthons in the development of new drugs and other functional molecules due to their unique chemical properties. rsc.org

5-methyl-1H-imidazole-2-sulfonyl chloride, with its reactive sulfonyl chloride group and the inherent functionalities of the imidazole ring, is a prime candidate for a multifunctional building block. The sulfonyl chloride moiety is a well-established reactive handle for introducing sulfonyl groups into molecules, typically through reactions with nucleophiles like amines, alcohols, and phenols, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. rsc.org This reactivity allows for the straightforward incorporation of the 5-methyl-1H-imidazole-2-sulfonyl scaffold into a wide range of molecular frameworks.

The imidazole ring itself offers additional sites for chemical modification. The nitrogen atoms of the imidazole ring can be alkylated or acylated, and the carbon atoms can participate in various coupling reactions, further expanding the synthetic utility of this building block. rsc.org This dual reactivity makes this compound a versatile platform for generating libraries of compounds for screening in drug discovery and materials science. For instance, the synthesis of the fungicide cyazofamid (B129060) involves a related imidazole sulfonamide, highlighting the potential of this class of compounds in agrochemical research. google.comgoogleapis.com

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC4H5ClN2O2S180.6154251266-17-9
2-methyl-1H-imidazole-5-sulfonyl chlorideC4H5ClN2O2S180.61205311-54-2
1-methyl-1H-imidazole-2-sulfonyl chlorideC4H5ClN2O2S180.6155694-81-0
5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chlorideC4H4Cl2N2O2S215.06Not Available

Scaffold for Complex Heterocyclic Systems and Fused Ring Structures

The synthesis of complex heterocyclic systems and fused ring structures is a central theme in organic chemistry, as these motifs are prevalent in a vast number of natural products and pharmaceuticals. rsc.orgresearchgate.net Imidazole-based compounds serve as excellent scaffolds for the construction of such intricate molecular architectures. researchgate.net

This compound can be envisioned as a key starting material for the synthesis of various fused heterocyclic systems. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with a primary amine, can be a part of a larger ring system. Subsequent cyclization reactions, involving other functional groups on the imidazole ring or the attached substituent, can lead to the formation of novel fused imidazole derivatives. For example, the synthesis of imidazo[1,2-a]pyridine-based heterocycles has been achieved using related imidazole precursors. researchgate.net

The reactivity of the imidazole ring itself can be harnessed to construct fused systems. The nitrogen atoms can participate in condensation reactions with bifunctional electrophiles to form new rings. While direct examples using this compound are not prevalent in the literature, the general principles of imidazole chemistry suggest its applicability in this area. The synthesis of various substituted imidazoles and their subsequent transformation into fused systems is a well-established strategy in organic synthesis. mdpi.com

Contributions to Advanced Materials and Polymer Science via Imidazole Derivatives

The unique properties of the imidazole ring, such as its aromaticity, polarity, and ability to participate in hydrogen bonding and proton transfer, make it an attractive component for advanced materials and polymers. doi.orgrsc.org Imidazole-containing polymers have been explored for a variety of applications, including as proton exchange membranes for fuel cells, as ionic liquids, and as functional materials with specific catalytic or recognition properties. doi.orgrsc.orgnih.govresearchgate.net

While specific research on polymers derived directly from this compound is limited, its potential in this field is significant. The sulfonyl chloride group can be used to functionalize existing polymers or to act as a monomer in polymerization reactions. For example, the reaction of the sulfonyl chloride with a diamine could lead to the formation of polysulfonamides, a class of high-performance polymers known for their thermal stability and mechanical strength. The incorporation of the methyl-imidazole moiety into the polymer backbone would be expected to impart unique properties, such as altered solubility, thermal behavior, and potentially, proton conductivity. The design of multifunctional sulfonyl chloride initiators for living radical polymerization demonstrates the versatility of the sulfonyl chloride group in polymer synthesis. cmu.edu Copolymers containing 1-methyl-2-phenyl-imidazole moieties have been synthesized and their properties investigated for photovoltaic applications, indicating the potential of imidazole derivatives in electronic materials. mdpi.com

Role in Bio-inspired Systems and Proton-Transfer Mediation

Nature frequently utilizes the imidazole ring of the histidine residue in enzymes to perform a variety of catalytic functions, including acid-base catalysis and metal ion coordination. doi.org This has inspired chemists to develop bio-inspired catalytic systems that mimic the function of these enzymes. The imidazole moiety is also known to play a crucial role in proton transfer processes, which are fundamental to many biological and chemical reactions. doi.orgnih.gov

This compound can serve as a precursor for the synthesis of ligands for bio-inspired metal complexes. The imidazole nitrogen atoms can coordinate to metal ions, while the sulfonyl group can be modified to introduce additional functionalities or to tune the electronic properties of the ligand. A bioinspired cobalt catalyst based on a tripodal imidazole/pyridine platform has been shown to be capable of water reduction and oxidation, highlighting the potential of imidazole-containing ligands in catalysis. doi.org

The imidazole ring is known to facilitate proton transfer through a hopping mechanism, and materials containing imidazole groups often exhibit enhanced proton conductivity. rsc.orgnih.gov While the sulfonyl chloride group itself is not directly involved in proton transfer, polymers and materials derived from this compound would contain the proton-conducting imidazole moiety. This makes them interesting candidates for the development of new materials for applications such as proton exchange membranes in fuel cells. Studies on proton conduction in imidazole-based molecular crystals and polymers provide a strong basis for exploring the potential of materials derived from this specific sulfonyl chloride. rsc.orgnih.gov Research on proton-conducting membranes based on benzimidazole (B57391) polymers further underscores the importance of the imidazole scaffold in this field. rsc.org

Future Directions and Emerging Research Avenues

Development of Highly Sustainable and Atom-Economical Synthesis Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research will likely prioritize the development of sustainable and atom-economical methods for synthesizing 5-methyl-1H-imidazole-2-sulfonyl chloride and its derivatives. This involves moving away from traditional, often harsh, sulfonating agents and embracing more environmentally benign processes.

Key research focuses will include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step, maximizing atom economy by incorporating most or all atoms from the starting materials into the final product. researchgate.netsciepub.com The development of an MCR strategy for imidazole (B134444) synthesis, which could be adapted for the target compound, has been shown to be effective for creating 2,4,5-trisubstituted imidazoles. sciepub.com These reactions often proceed under solvent-free conditions, further enhancing their green credentials. sciepub.com

Solvent-Free and Green Solvent Conditions: Research into the synthesis of related imidazole structures has demonstrated success using solvent-free conditions, often with gentle heating. sciepub.comias.ac.in The use of Brønsted acidic ionic liquids as recyclable catalysts in solvent-free preparations of 2,4,5-trisubstituted imidazoles highlights a promising pathway. sciepub.com Exploring such conditions for the direct sulfonation and chlorination of 5-methyl-1H-imidazole would significantly reduce waste and environmental impact.

Alternative Reagents: The investigation of alternative, less hazardous reagents is crucial. For instance, while chlorosulfonic acid is a common reagent, methods employing sulfuryl chloride in combination with a catalyst might offer a more controlled and scalable alternative for introducing the sulfonyl chloride group.

Integration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of efficient chemical synthesis. The future development of synthetic routes involving this compound will heavily rely on the integration of novel catalytic systems to control regioselectivity, improve yields, and shorten reaction times. Drawing from broader research on imidazole synthesis, several catalytic approaches could be applied.

Heterogeneous Catalysts: Insoluble polymeric catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recyclability. ias.ac.in A crosslinked poly(AMPS-co-AA) catalyst has been effectively used for the solvent-free synthesis of 2,4,5-triaryl-1H-imidazoles, demonstrating high yields and reusability for at least three cycles. ias.ac.in

Ionic Liquids as Catalysts: Ionic liquids (ILs), particularly task-specific ILs, can function as both solvent and catalyst. researchgate.net Diethyl ammonium (B1175870) hydrogen phosphate, a Brønsted acidic ionic liquid, has proven effective in the three-component synthesis of 2,4,5-trisubstituted imidazoles. researchgate.netsciepub.com Similarly, metal-free catalytic systems using imidazolium (B1220033) chloride-based ionic liquids have been developed for oxidative esterification reactions. catco2nvers.eu

Lewis Acid Catalysis: Lewis acids like Zirconium(IV) chloride (ZrCl₄) have been shown to be efficient catalysts for the multicomponent synthesis of complex fused imidazole systems, such as 5-amino and 5-iminoimidazo[1,2-a]imidazoles, outperforming other catalysts like p-TsOH or ZnCl₂. frontiersin.org

Table 1: Novel Catalytic Systems in Imidazole Synthesis

Catalyst TypeSpecific Catalyst ExampleReactionKey AdvantagesReference
Polymeric CatalystCrosslinked poly(AMPS-co-AA)Synthesis of 2,4,5-trisubstituted imidazolesSolvent-free conditions, high yields, catalyst reusability. ias.ac.in
Ionic Liquid (Brønsted Acidic)Diethyl ammonium hydrogen phosphateThree-component synthesis of 2,4,5-trisubstituted imidazolesCost-effective, reusable, solvent-free, high yields, short reaction times. researchgate.netsciepub.com
Lewis AcidZirconium(IV) chloride (ZrCl₄)Three-component synthesis of 5-amino and 5-iminoimidazo[1,2-a]imidazolesHigh efficiency, greater purity of products compared to other catalysts. frontiersin.org
Homogeneous/Heterogeneous Ionic Catalyst1-benzyl-3-methylimidazolium chloride (BzmimCl)Oxidative esterification of furfuralHigh selectivity, possibility of catalyst recycling. catco2nvers.eu

Deeper Mechanistic Understanding via Synergistic Computational and Experimental Approaches

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. A synergistic approach, combining computational modeling with experimental validation, will be indispensable for elucidating the formation and reactivity of this compound.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide deep insights into reaction pathways. For example, DFT studies on the synthesis of a tetrasubstituted imidazole in an ionic liquid revealed a dual catalytic effect, distinguishing between solvent effects and direct catalytic participation, and showing a dramatic decrease in the reaction's energy barriers. researchgate.net Similar studies could model the sulfonation of 5-methyl-1H-imidazole, predict the most likely site of substitution, and clarify the role of catalysts. DFT has also been used to investigate the molecular interactions between imidazole-based eutectic solvents, correlating interaction strength with molecular structure. nih.gov

Experimental Analysis: Advanced spectroscopic and crystallographic techniques are vital for validating computational models.

NMR Spectroscopy: In-depth NMR studies (¹H, ¹³C, ¹⁵N) are essential for confirming the structure of intermediates and final products. For instance, ¹⁵N–¹H HSQC measurements were critical in correctly identifying the structure of a chlorosulfonated 1-methylimidazole (B24206) product. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure. This technique has been used to confirm the structures of novel hybrid compounds containing 4,5-dihydro-1H-imidazole cores and cyclophanes incorporating imidazole-2-selones. nih.govnih.gov Obtaining a crystal structure of this compound would provide precise bond lengths and angles, offering valuable data for benchmarking computational results.

The combination of these approaches has been successfully applied to study imidazole derivatives as corrosion inhibitors, where DFT calculations of quantum chemical parameters were correlated with experimental inhibition efficiencies. researchgate.net Applying this dual strategy to this compound will enable a rational, predictive approach to its synthesis and application.

Exploration of Unprecedented Reactivity Modes and Synthetic Applications

The true potential of this compound lies in the exploration of its reactivity to access novel molecular architectures. The presence of the highly reactive sulfonyl chloride group on a biologically relevant imidazole scaffold opens up numerous possibilities for synthetic innovation.

Future research could explore:

Synthesis of Hybrid Molecules: The sulfonyl chloride group is a versatile handle for derivatization, primarily through the formation of sulfonamides. This could be exploited to create hybrid molecules by combining the 5-methylimidazole core with other pharmacophores. Research has already shown the successful synthesis of sulfonamide-imidazole hybrid piperazines and phthalazine-imidazoline hybrid compounds with potential biological activities. nih.govresearchgate.net

Participation in Multicomponent Reactions: Beyond its own synthesis, this compound could serve as a key building block in subsequent multicomponent reactions. For example, isocyanide-based MCRs have been used to create highly substituted imidazole-uracil molecules and complex N-fused ring systems. frontiersin.orgacs.org The sulfonyl chloride could be converted to a sulfonamide or another functional group that could then participate in such complex transformations.

Formation of Supramolecular Structures: The imidazole ring is known for its ability to participate in various noncovalent interactions, including coordination and hydrogen bonding, which are crucial for forming supramolecular complexes. nih.gov The specific substitution pattern and electronic properties of this compound and its derivatives could be leveraged to design novel cyclophanes or other unique supramolecular assemblies with specific host-guest properties. nih.gov

Ring-Opening and Rearrangement Reactions: Under specific conditions, the inherent strain or electronic properties of derivatives could lead to unexpected reactivity. For example, the reaction of certain 4,5-dihydro-1H-imidazole sulfonamides led to spontaneous phthalazine (B143731) ring-opening products, demonstrating that complex scaffolds can undergo unforeseen transformations. nih.gov A systematic investigation into the stability and reactivity of this compound under various conditions (thermal, photochemical, acidic, basic) could uncover such novel reaction pathways.

Q & A

Q. What are the recommended synthetic routes for 5-methyl-1H-imidazole-2-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of 5-methyl-1H-imidazole derivatives. A common approach is reacting 5-methylimidazole with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation. Post-reaction, the product is purified via recrystallization or column chromatography using silica gel and a gradient of ethyl acetate/hexane . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of imidazole to chlorosulfonic acid) and inert atmospheres to prevent hydrolysis .

Q. How should researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl group integration (e.g., sulfonyl chloride protons appear as singlets near δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H+^+] at m/z 195.0) .
  • Elemental Analysis : Validate C, H, N, S, and Cl percentages (±0.3% deviation from theoretical values) . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What are the critical storage and handling protocols for this compound?

Store at 2–8°C in airtight, amber vials to prevent hydrolysis and light-induced degradation. Use desiccants (e.g., silica gel) to mitigate moisture. Handling requires PPE (nitrile gloves, goggles) and fume hoods due to its reactivity and potential respiratory irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Discrepancies often arise from variations in synthetic protocols or analytical conditions. For example:

  • Hydrolysis Rates : Conflicting stability data may stem from trace moisture in solvents. Use Karl Fischer titration to quantify water content in reaction matrices (<50 ppm) .
  • Reactivity in Coupling Reactions : Differences in nucleophilic substitution yields can be addressed by pre-activating the sulfonyl chloride with bases like triethylamine to enhance electrophilicity . Comparative studies using standardized controls (e.g., fixed temperature/pH) are essential .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., sulfonamide drugs)?

  • Stepwise Functionalization : Introduce the sulfonyl chloride group early to avoid steric hindrance in subsequent steps. For example, coupling with amines (e.g., aniline derivatives) at 0°C in THF achieves >80% conversion .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive imidazole nitrogens during sulfonation, followed by acidic deprotection .
  • Scale-Up Considerations : Replace batch reactors with flow chemistry setups to improve heat dissipation and reaction consistency at larger scales .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonamide bond formation. Parameters like Fukui electrophilicity indices identify reactive sites on the sulfonyl chloride . Molecular docking simulations (AutoDock Vina) further predict interactions with biological targets (e.g., enzyme active sites) for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.